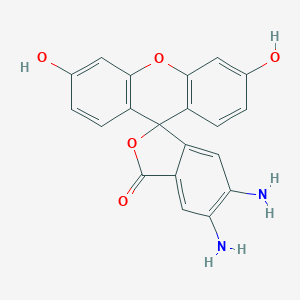

4,5-Diaminofluorescein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DAF-2, o diaminofluoresceína-2, es una sonda fluorescente utilizada para detectar óxido de nitrógeno intracelular (NO). Es permeable a las células debido a su forma diacetilada, que se hidroliza para formar DAF-2, impermeable a las células. Este compuesto juega un papel crucial en la comprensión de los procesos relacionados con el NO .

Métodos De Preparación

DAF-2 se sintetiza y utiliza principalmente como herramienta de investigación. Su preparación implica modificaciones químicas para crear un indicador fluorescente para la detección de NO. Las rutas sintéticas específicas y los métodos de producción industrial no están ampliamente documentados.

Análisis De Reacciones Químicas

DAF-2 reacciona rápidamente con NO en presencia de oxígeno, produciendo el compuesto altamente fluorescente triazolofluoresceína (DAF-2T). Puede detectar NO en condiciones neutras con un límite de detección de 5 nM . Si bien los reactivos y condiciones exactos para su síntesis no están detallados, su utilidad radica en la detección de NO.

Aplicaciones Científicas De Investigación

DAF-2 encuentra aplicaciones en varios campos científicos:

Química: Como indicador de NO, ayuda a estudiar procesos redox y estrés oxidativo.

Biología: Los investigadores lo utilizan para investigar las vías de señalización relacionadas con el NO y las respuestas celulares.

Medicina: DAF-2 ayuda a comprender el papel del NO en la salud y la enfermedad.

Industria: Aunque no se utiliza directamente en la industria, los conocimientos obtenidos de la investigación con DAF-2 pueden informar el desarrollo de fármacos y el diagnóstico.

Mecanismo De Acción

El mecanismo de DAF-2 implica fluorescencia inducida por NO. Cuando el NO interactúa con DAF-2, forma DAF-2T, que emite fluorescencia. Esta propiedad permite a los investigadores visualizar los niveles de NO en las células y tejidos.

Comparación Con Compuestos Similares

Si bien DAF-2 es único en su detección específica de NO, existen otras sondas fluorescentes para varios analitos. Los compuestos notables incluyen DAF-FM (para NO), DCFH-DA (para especies reactivas de oxígeno) y BCECF-AM (para pH). Cada uno tiene propiedades y aplicaciones distintas.

Propiedades

Número CAS |

205391-01-1 |

|---|---|

Fórmula molecular |

C26H30N2O7 |

Peso molecular |

482.5 g/mol |

Nombre IUPAC |

5,6-diamino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;propan-2-ol |

InChI |

InChI=1S/C20H14N2O5.2C3H8O/c21-15-7-11-14(8-16(15)22)20(27-19(11)25)12-3-1-9(23)5-17(12)26-18-6-10(24)2-4-13(18)20;2*1-3(2)4/h1-8,23-24H,21-22H2;2*3-4H,1-2H3 |

Clave InChI |

USEFIEWGHVUNEC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |

SMILES canónico |

CC(C)O.CC(C)O.C1=CC2=C(C=C1O)OC3=C(C24C5=CC(=C(C=C5C(=O)O4)N)N)C=CC(=C3)O |

Pictogramas |

Irritant |

Sinónimos |

4,5-diaminofluorescein DAF-2 (chromophore) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DAF-2 detect nitric oxide (NO)?

A1: DAF-2 itself is non-fluorescent. In the presence of NO and oxygen, DAF-2 undergoes nitrosation to form a highly fluorescent product, 4,5-diaminofluorescein triazole (DAF-2T). [, , , , , ] This reaction enables real-time visualization and quantification of NO production in living cells and tissues. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of NO detection by DAF-2 in biological systems?

A3: DAF-2 has facilitated the study of NO's role in various physiological processes, including vasodilation, [, , ] neuronal signaling, [, , ] immune response, [] and plant stress responses. [, , , ]

Q3: What is the molecular formula and weight of DAF-2?

A3: The molecular formula of DAF-2 is C12H10N2O3. Its molecular weight is 230.22 g/mol.

Q4: What are the key spectroscopic characteristics of DAF-2 and DAF-2T?

A5: DAF-2 exhibits excitation and emission maxima at approximately 495 nm and 515 nm, respectively. The reaction product, DAF-2T, displays a similar fluorescence emission profile. [, ]

Q5: What are some challenges in using DAF-2 for NO measurement?

A6: DAF-2 measurements can be affected by several factors, including: * Dye leakage: In highly permeable vessels, intracellular DAF-2 can leak out after loading, compromising measurements. [] Continuous perfusion of DAF-2 during measurement can overcome this issue. [] * Interfering compounds: Dehydroascorbic acid (DHA) and ascorbic acid (AA) can react with DAF-2, generating fluorescent products similar to DAF-2T, leading to potential overestimation of NO levels. [] Using a contactless assay where frozen solutions of DAF-2 and the sample are placed adjacently can minimize this interference. [] * Autofluorescence: Non-NO-dependent DAF-2 fluorescence, potentially from its hydrolyzed form, needs careful subtraction for accurate NO quantification. [] * Spontaneous fluorescence increase: DAF-2 fluorescence can increase gradually over time, even without NO. [] This can lead to false positives, especially when measuring low levels of NO. [] Careful experimental design and sample grouping can minimize this effect. []

Q6: Can DAF-2 be used with aldehyde fixatives for histological studies?

A7: Yes, DAF-2 fluorescence persists after glutaraldehyde fixation and embedding with water-soluble resin, enabling NO detection in histological sections. [, ] This has proven valuable in studying NO distribution in tissues like the inner ear. [, ]

Q7: Does DAF-2 itself possess catalytic activity?

A7: DAF-2 is not known to have inherent catalytic properties. Its value lies in its ability to act as a fluorescent reporter for NO, enabling researchers to study NO-related processes.

Q8: Have computational methods been applied to study DAF-2 and its interactions?

A8: While the provided research papers don't detail specific computational studies on DAF-2, techniques like molecular docking, quantum chemical calculations, and molecular dynamics simulations could be employed to: * Investigate the interaction mechanism of DAF-2 with NO at a molecular level. * Explore the influence of different environments on DAF-2 reactivity. * Design DAF-2 analogs with improved properties (e.g., enhanced sensitivity, reduced interference).

Q9: How does the structure of DAF-2 relate to its NO detection capabilities?

A10: The two amino groups in the DAF-2 molecule are crucial for its reactivity with NO. [] Structural modifications to these groups could alter its sensitivity and specificity towards NO. Further research exploring DAF-2 analogs could help establish a detailed SAR profile.

Q10: What are some considerations for DAF-2 storage and handling?

A11: DAF-2 is typically stored at -20°C and protected from light to minimize degradation. [] Researchers should follow manufacturer recommendations for optimal storage and handling.

Q11: What analytical techniques are commonly employed to study DAF-2 and its reaction with NO?

A12: Various methods are used, including: * Fluorescence Spectroscopy: Measures the fluorescence intensity of DAF-2T to quantify NO production. [, ] * Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF): Separates and detects DAF-2T and other fluorescent products, enabling identification and quantification. [, ] * Confocal Laser Scanning Microscopy: Visualizes and quantifies NO production in living cells and tissues in real time. [, , , , , , , ] * Flow Cytometry: Quantifies NO production at the single-cell level. [, , ] * Electrochemistry: Directly measures NO concentration using microelectrodes, offering high spatial and temporal resolution. []

Q12: Is there information on the environmental impact of DAF-2?

A12: The provided research primarily focuses on biological applications of DAF-2. Further studies are needed to assess its environmental fate, persistence, and potential ecotoxicological effects.

Q13: Are there alternatives to DAF-2 for NO detection?

A14: Yes, several alternatives exist, each with advantages and disadvantages. These include: * Electrochemical sensors: Offer high sensitivity and real-time measurements but can be technically challenging. [] * Electron Paramagnetic Resonance (EPR) Spectroscopy: Highly specific for NO detection but requires specialized equipment and expertise. [] * Chemiluminescence-based methods: Offer high sensitivity but can be less suitable for real-time imaging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.